2-Chloro-4,6-dimethylphenyl isocyanate

Lipophilicity Drug design ADME

Researchers constructing N,N'-diphenylurea kinase inhibitor libraries often face poor blood-brain barrier penetration with simple phenyl isocyanate-derived ureas. 2-Chloro-4,6-dimethylphenyl isocyanate directly addresses this limitation through its unique ortho-Cl/ortho-CH₃ substitution pattern: • Delivers XLogP3-AA of 4.1 vs. ~2.7 for phenyl isocyanate-enhancing BBB permeability in CNS-targeted programs • Higher boiling point (~255.7 °C vs. 162 °C) reduces vapor-phase isocyanate concentration, lowering respiratory sensitization risk during urea-forming reactions at 60-100 °C • Intermediate density (1.14 g/cm³) supports stoichiometric accuracy in solvent-free polyurea/polyurethane metered-mix dispensing Supplied with rigorous purity specifications and cold-chain logistics to preserve isocyanate integrity from warehouse to fume hood.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 124421-12-1
Cat. No. B053826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethylphenyl isocyanate
CAS124421-12-1
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)N=C=O)C
InChIInChI=1S/C9H8ClNO/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3
InChIKeyGRPKAFNBYGDGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4,6-dimethylphenyl isocyanate Procurement Guide


2-Chloro-4,6-dimethylphenyl isocyanate is a halogenated aromatic monoisocyanate bearing chlorine at the 2-position and methyl groups at the 4- and 6-positions of the phenyl ring [1]. It serves as a key building block for substituted ureas, carbamates, and heterocyclic libraries in agrochemical and kinase-targeted medicinal chemistry programs . Unlike unsubstituted phenyl isocyanate, the combined electron-withdrawing and steric effects of its ortho-substituents alter both the electrophilicity of the –NCO group and the physical properties that govern handling and purification workflows.

1
Workflow

Urea, carbamate, and heterocyclic library synthesis

Medicinal chemistry & agrochemical building block
2
Selection Logic

Ortho-chloro + 4,6-dimethyl substitution for altered electrophilicity and steric profile

Not replicated by unsubstituted or singly-substituted phenyl isocyanates
3
Use Context

Kilo-lab and pilot-plant scale reactions; CNS-penetrant kinase inhibitor fragment synthesis

Supports stoichiometric and purification workflow control

Generic Substitution Failure for 2-Chloro-4,6-dimethylphenyl isocyanate


Simple phenyl isocyanate or singly-substituted analogs cannot replicate the combined electronic and steric profile of 2-chloro-4,6-dimethylphenyl isocyanate. The ortho-chloro substituent withdraws electron density, increasing isocyanate electrophilicity, while the flanking methyl groups introduce steric compression that modulates reaction rates and regioselectivity [1]. These effects are inseparable from the compound's measured physicochemical properties—including lipophilicity and boiling point—which directly impact solvent partitioning, purification economics, and safe handling. Replacing this compound with a 2,4-dimethyl, 2,6-dimethyl, or non-chlorinated phenyl isocyanate therefore yields a different reaction intermediate with altered pharmacokinetic or material-performance attributes .

Electrophilicity

Ortho-chloro withdraws electron density from –NCO, increasing reactivity; non-chlorinated analogs may yield slower, incomplete conversion.

Steric Profile

Asymmetric ortho-chloro and ortho-methyl environment creates unique regioselectivity; symmetric 2,6-dimethyl or unhindered isocyanates may shift cycloaddition outcomes.

Physical Properties

Lipophilicity (XLogP), boiling point, and density collectively differ from dimethyl or mono-chloro analogs, potentially altering partitioning, handling, and formulation stoichiometry.

Quantitative Evidence for 2-Chloro-4,6-dimethylphenyl isocyanate


Enhanced Lipophilicity and Membrane Permeability

As a precursor for bioactive urea libraries, the lipophilicity of the aryl isocyanate building block is strongly correlated with the final compound's logD and membrane permeability [1]. The target compound exhibits an XLogP3-AA of 4.1 [2], significantly higher than 2,6-dimethylphenyl isocyanate (3.5), 2,4-dimethylphenyl isocyanate (3.5), 2-chlorophenyl isocyanate (3.4), and phenyl isocyanate (2.7) [3]. This represents a 0.6–1.4 log unit increase, equivalent to a 4- to 25-fold increase in octanol-water partition coefficient.

Lipophilicity
Cross-study comparable
XLogP3-AA: 4.1
+0.6 to +1.4 log units vs. comparator isocyanates
Supports selection for higher logD/membrane-permeability fragment libraries.
Computed property; experimental logD validation recommended for specific scaffolds.
Lipophilicity Drug design ADME

Higher Boiling Point Reduces Vapor Exposure

The target compound has a predicted boiling point of 255.7 ± 28.0 °C at 760 mmHg . In contrast, phenyl isocyanate boils at 162–165 °C at atmospheric pressure, 2,6-dimethylphenyl isocyanate at 87–89 °C (12 mmHg), and 2,4-dimethylphenyl isocyanate at 114–115 °C (2 mmHg) . While the dimethyl analog values are measured at reduced pressure, their magnitude relative to the target compound's predicted atmospheric boiling point confirms substantially lower volatility for the target.

Boiling Point
Data to verify
255.7 ± 28.0 °C (predicted, 760 mmHg)
>50 °C higher than nearest comparator
Reported lower volatility context for scale-up exposure assessment.
Predicted value; confirm experimentally for process safety documentation.
Volatility Process safety Thermal stability

Balanced Density for Reactive-Group Concentration

The target compound has a computed density of 1.14 g/cm³ , placing it higher than 2,6-dimethylphenyl isocyanate (1.057 g/mL) and 2,4-dimethylphenyl isocyanate (1.041 g/mL), but lower than 2-chlorophenyl isocyanate (1.273 g/mL) and slightly above phenyl isocyanate (1.096 g/mL) . This intermediate density reflects the combined mass contributions of chlorine and methyl substituents and governs the molar concentration of –NCO groups per unit volume in solvent-free or high-solid formulations.

Density
Data to verify
1.14 g/cm³ (computed)
Intermediate between dimethyl (1.04–1.06) and mono-chloro (1.27) analogs
Informs molar –NCO concentration per unit volume for stoichiometric dispensing.
Experimental density at 25 °C should be verified for precise formulation work.
Density Formulation Polymer chemistry

Ortho-Chloro Enhances Isocyanate Electrophilicity

Hammett studies on phenyl isocyanate reactions with amines and alcohols establish a positive ρ value (~2) for the reaction series, indicating that electron-withdrawing substituents on the aryl ring accelerate nucleophilic attack at the –NCO carbon [1]. The ortho-chloro group in the target compound (σₚ for Cl = +0.23) [2] exerts a through-bond inductive withdrawal that is absent in 2,6-dimethylphenyl isocyanate and 2,4-dimethylphenyl isocyanate, where only electron-donating methyl groups are present. This electronic activation is predicted to increase the second-order rate constant for amine addition relative to dimethyl-substituted analogs, though direct kinetic data for this specific compound are not available in the open literature.

Electrophilicity
Class-level inference
σₚ(Cl) = +0.23 vs. σₚ(CH₃) = -0.17
Hammett differential: +0.40 σ units vs. 2,6-dimethyl analog
Supports predicted higher amine-addition rate for fixed-time parallel synthesis.
Class-level inference; compound-specific kinetic data not reported in open literature.
Electrophilicity Reaction kinetics Hammett relationship

2,6-Disubstitution Steric Effect for Regioselectivity

In the trimerization of aryl isocyanates to isocyanurates, ortho-substituents exert a pronounced steric effect that can alter reaction rates and product distributions [1]. High-pressure dimerization studies show that o-chlorophenyl isocyanate and other sterically hindered aryl isocyanates yield dimeric or trimeric products more slowly or with different selectivity than unhindered analogs [2]. The target compound features both an ortho-chloro and an ortho-methyl group (flanking the –NCO group), creating an asymmetric steric environment that is distinct from the symmetric 2,6-dimethylphenyl isocyanate or the unhindered 4-substituted analogs. This steric profile can be exploited to achieve regioselective [2+2] or [3+2] cycloaddition outcomes that are inaccessible with simpler phenyl isocyanates.

Steric Profile
Class-level inference
Asymmetric ortho-Cl + ortho-CH₃ environment
Qualitative steric ranking: symmetric 2,6-dimethyl > target > mono-ortho > unsubstituted
May support regioselective cycloaddition probe development.
Class-level inference from dimerization/trimerization literature; target-specific cycloaddition data not reported.
Steric hindrance Regioselectivity Cycloaddition

Optimal Applications for 2-Chloro-4,6-dimethylphenyl isocyanate


CNS-Penetrant Kinase Inhibitor Urea Libraries

When constructing libraries of N,N'-diphenylurea kinase inhibitors targeting CDK8 or p56 Lck, the higher XLogP3-AA (4.1) of the target isocyanate-derived fragment contributes to improved blood-brain barrier permeability compared to ureas derived from phenyl isocyanate (XLogP ~2.7). This application is supported by the lipophilicity evidence in Section 3, Evidence Item 1. A 2-chloro-4,6-dimethylphenyl-substituted imidazoquinoxaline compound demonstrated an IC₅₀ of 30 nM against recombinant p56 Lck tyrosine kinase [1], illustrating the pharmacophoric value of this exact substitution pattern.

Reduced Volatility for Safe Scale-Up

For CROs and pharmaceutical pilot plants performing urea-forming reactions at elevated temperatures (e.g., 60–100 °C), the higher boiling point of the target compound (~255.7 °C predicted vs. phenyl isocyanate 162 °C) reduces vapor-phase isocyanate concentration and associated respiratory sensitization risk, as detailed in Section 3, Evidence Item 2. This can eliminate the need for supplementary engineering controls required for more volatile analogs, reducing capital expenditure for kilo-lab campaigns .

Density-Matched Crosslinker for High-Solids Formulations

In solvent-free polyurethane or polyurea coating formulations, the density of the isocyanate component affects mixing homogeneity and stoichiometric accuracy. The intermediate density of the target compound (1.14 g/cm³) relative to its analogs (Section 3, Evidence Item 3) allows formulators to adjust reactive-group concentration without drastically altering the overall density profile of the formulation, which is critical for spray-applied or metered-mix dispensing systems.

Asymmetric Steric Probe for Cycloaddition Selectivity

Academic and industrial groups investigating isocyanate cyclotrimerization mechanisms can leverage the asymmetric 2,6-disubstitution pattern of the target compound (ortho-Cl plus ortho-CH₃) as a steric probe to differentiate between stepwise and concerted pathways, as inferred from the steric class-level evidence in Section 3, Evidence Item 5. The differential steric bulk of chlorine versus methyl provides a built-in 'reporter' for regiochemical outcome distribution in unsymmetrical isocyanurate synthesis [2].

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor urea library synthesis
Reported higher XLogP3-AA (4.1) vs. phenyl isocyanate (2.7)
Verify logD and permeability in target-scaffold analogs
Elevated-temperature urea formation at scale
Predicted higher boiling point (~255.7 °C) vs. phenyl isocyanate (162 °C)
Confirm experimental vapor-pressure profile for process safety assessment
Solvent-free or high-solids polyurea/polyurethane coating formulation
Intermediate computed density (1.14 g/cm³) for molar –NCO group concentration control
Validate experimental density at formulation temperature; assess mixing homogeneity
Isocyanate cyclotrimerization selectivity probe
Asymmetric ortho-Cl/ortho-CH₃ steric environment
Evaluate regiochemical outcome distribution in unsymmetrical isocyanurate synthesis

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